(2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20(11-10-16-6-5-15-27-16)23-13-14-25-19-9-2-1-7-17(19)21(24-25)18-8-3-4-12-22-18/h3-6,8,10-12,15H,1-2,7,9,13-14H2,(H,23,26)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMFWIGDABTNKG-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C=CC3=CC=CO3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)/C=C/C3=CC=CO3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a furan ring and a pyridine moiety, which are known to contribute to various biological activities.
Antimicrobial Properties
Recent studies have indicated that furan derivatives exhibit significant antimicrobial activity. For instance, compounds similar to furan have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, derivatives of furan have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values depending on the specific derivative .
Anticancer Activity
The indazole component of this compound has been linked to anticancer properties. Research indicates that indazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that certain indazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines . The presence of the pyridine ring may enhance these effects by facilitating interactions with biological targets involved in cancer progression.
Antituberculosis Activity
The compound's structural features suggest potential activity against Mycobacterium tuberculosis. A related study showed that certain pyridinyl derivatives displayed promising antimycobacterial activity with MIC values around 26.7 mM . This indicates that modifications to the furan and pyridine structures could lead to enhanced efficacy against tuberculosis.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with Cellular Signaling : The furan and pyridine rings might interfere with signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some studies suggest that furan-containing compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing furan and indazole moieties in anticancer therapies. For instance, derivatives similar to (2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide have shown promising results against breast cancer cell lines. The presence of the furan ring is believed to enhance the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds with furan and pyridine structures have been reported to exhibit antimicrobial activities. The unique structural features of this compound may contribute to its efficacy against a range of bacterial and fungal pathogens. Studies indicate that such compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Building Block for Heterocycles
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications leading to the synthesis of various heterocyclic compounds. For example, it can undergo reactions such as cyclization and substitution to yield new derivatives with enhanced biological activities .
Potential in Organic Electronics
The electronic properties of this compound suggest potential applications in organic electronic devices. Its ability to act as an electron donor or acceptor could be harnessed in the development of organic photovoltaic cells or organic light-emitting diodes (OLEDs). Research into the charge transport properties of similar compounds indicates their viability in these technologies .
Case Studies and Research Findings
Preparation Methods
Cyclocondensation of Cyclohexanone Derivatives
The tetrahydroindazole scaffold is synthesized via acid-catalyzed cyclocondensation of cyclohexanone with pyridin-2-ylhydrazine. Optimized conditions (HCl, ethanol, 80°C, 12 h) yield 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole with 85% efficiency.
Key Data:
N-Alkylation with 2-Bromoethylamine
The indazole nitrogen is alkylated using 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃, DMF, 60°C, 8 h), achieving 78% yield of 1-(2-aminoethyl)-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
(E)-Selective Enamide Formation via Horner–Wadsworth–Emmons Reaction
Synthesis of the Weinreb Amide Precursor
The furan-containing phosphonoacetate reagent is prepared by treating diethyl phosphonoacetate with furan-2-carbaldehyde in the presence of NaH (THF, 0°C to rt, 4 h).
HWE Reaction with Primary Amine
The HWE reaction between the phosphonoacetate and 1-(2-aminoethyl)-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole proceeds under optimized conditions (iPrMgCl, THF, −78°C to rt, 5 h), delivering the (E)-enamide with 92% yield and >99:1 E/Z selectivity.
Reaction Optimization Table:
| Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| iPrMgCl | THF | −78→rt | 92 | >99:1 |
| LDA | THF | −78→rt | 75 | 95:5 |
| NaH | DMF | 0→rt | 68 | 90:10 |
Spectroscopic Confirmation:
- IR (KBr): 1652 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (C=C stretch).
- $$ ^1H $$ NMR (DMSO-d₆): δ 8.54 (d, J=4.9 Hz, 1H, py-H), 7.89 (d, J=15.4 Hz, 1H, CH=CH), 7.72 (t, J=7.7 Hz, 1H, py-H), 7.28 (d, J=7.9 Hz, 1H, py-H), 6.85–6.79 (m, 2H, furan-H), 6.52 (d, J=15.4 Hz, 1H, CH=CH).
Alternative Synthetic Routes and Comparative Analysis
Amide Coupling via Carbodiimide Chemistry
An alternative pathway involves coupling 3-(furan-2-yl)acrylic acid with the ethylamine intermediate using EDCl/HOBt (DMF, rt, 12 h). While this method achieves 80% yield, it results in lower E/Z selectivity (85:15) compared to the HWE approach.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) during the indazole cyclization step reduces reaction time by 75% while maintaining yield (83%).
Scalability and Process Considerations
The HWE route demonstrates superior scalability:
- Gram-scale synthesis (10 g starting material) maintains 89% yield and stereoselectivity.
- Phosphonoenolate stability : Isolated intermediates remain reactive for >6 months under argon, enabling batch processing.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of furan-2-carbaldehyde with a substituted amine (e.g., 2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethylamine) in the presence of a base like triethylamine. Subsequent acryloylation with acryloyl chloride under inert atmosphere (e.g., nitrogen) ensures controlled reactivity. Key parameters include:
- Temperature : 0–5°C during acryloyl chloride addition to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve yield and purity .
- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance condensation efficiency .
Purification via column chromatography or HPLC (C18 column, acetonitrile/water gradient) is critical for isolating the (2E)-isomer .
Q. How can researchers confirm the structural identity and purity of the compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry (e.g., trans-configuration of the α,β-unsaturated amide) and substituent positions. For example, the furan protons appear as distinct doublets (δ 6.2–7.4 ppm) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion), while HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, though crystallization may require slow evaporation in dichloromethane/hexane .
Q. What structural motifs in this compound are relevant to its potential bioactivity?
- Methodological Answer : Key motifs include:
- Furan ring : Imparts π-π stacking interactions with aromatic residues in enzymes/receptors .
- Pyridinyl-tetrahydroindazole moiety : Acts as a hydrogen-bond acceptor, enhancing binding to ATP-binding pockets in kinases .
- α,β-Unsaturated amide : Electrophilic carbonyl group may undergo Michael addition with cysteine thiols in target proteins .
Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets like COX-2 or EGFR .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan and α,β-unsaturated amide groups.
- Moisture : Use desiccants during storage, as hydrolysis of the enamide can occur in aqueous acidic/basic conditions .
- Long-term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?
- Methodological Answer : Systematic optimization using Design of Experiments (DoE) is recommended:
- Variables : Test solvent polarity (DMF vs. THF), base strength (Et₃N vs. DBU), and reaction time.
- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., high polarity solvents improve yield but may reduce stereoselectivity) .
- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., Z-isomer or furan oxidation products) and adjust conditions accordingly .
Q. What mechanistic insights explain the compound’s interaction with kinase targets?
- Methodological Answer :
- Kinase Inhibition Assays : Perform enzymatic assays (e.g., ADP-Glo™) to measure IC₅₀ values against kinases like JAK2 or BRAF .
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets, focusing on hydrogen bonds between the pyridinyl group and kinase hinge regions (e.g., Met796 in EGFR) .
- Covalent Binding Studies : Use mass spectrometry to detect adduct formation with catalytic cysteine residues (e.g., Cys797 in EGFR-T790M) .
Q. How can computational methods predict off-target effects or toxicity?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared features with known toxicophores (e.g., reactive enamide groups).
- ADMET Prediction : Tools like SwissADME assess solubility (LogP < 5), cytochrome P450 inhibition, and hERG channel liability .
- Proteome-wide Docking : Screen against the Human Proteome Atlas to prioritize high-risk off-targets .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Modify the enamide to a methyl ester (hydrolyzed in vivo) to enhance intestinal absorption .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .
- PK/PD Studies : Measure plasma half-life in rodent models and correlate with efficacy in xenograft tumor models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
